molecular formula C44H30CoN4+2 B080144 5,10,15,20-Tetraphenyl-21H,23H-porphine cobalt(II) CAS No. 14172-90-8

5,10,15,20-Tetraphenyl-21H,23H-porphine cobalt(II)

Cat. No.: B080144
CAS No.: 14172-90-8
M. Wt: 673.7 g/mol
InChI Key: OEWIYYALAUABQQ-UHFFFAOYSA-N
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Description

5,10,15,20-Tetraphenyl-21H,23H-porphine cobalt(II) is an organometallic compound that belongs to the class of metalloporphyrins. It is characterized by a cobalt ion coordinated to a tetraphenylporphyrin ligand. This compound is known for its vibrant colors and is used in various scientific and industrial applications due to its unique chemical properties .

Mechanism of Action

Target of Action

Cobalt(II) meso-tetraphenylporphine (Cobalt TPP) is a metalloporphyrin that primarily targets organic dyes such as methylene blue (MB) and crystal violet (CV) for degradation . It acts as a catalyst in the presence of hydrogen peroxide (H2O2) to facilitate the decolorization of these dyes .

Mode of Action

Cobalt TPP interacts with its targets (organic dyes) through a catalytic process. The compound’s electrochemical behaviors were examined using cyclic voltammetry (CV), which revealed its ability to facilitate the degradation of dyes . The catalytic power and the adsorption properties of Cobalt TPP were studied, and it was found that it can be used as a catalyst for the decolorization of dyes in the presence of H2O2 .

Biochemical Pathways

It is known that the compound plays a significant role in the catalytic degradation of organic dyes . This suggests that it may influence pathways related to dye degradation and removal.

Result of Action

The primary result of Cobalt TPP’s action is the degradation of organic dyes. In the presence of H2O2, Cobalt TPP acts as a catalyst to facilitate the decolorization of dyes such as methylene blue (MB) and crystal violet (CV) . This suggests that the compound has significant potential for use in applications related to dye degradation and environmental remediation.

Action Environment

The efficacy and stability of Cobalt TPP are influenced by various environmental factors. For instance, its catalytic activity in dye degradation is carried out in the presence of H2O2 . Furthermore, the compound is soluble in solvents and forms a deep-colored solution . It also exhibits high stability towards oxygen and moisture . These characteristics suggest that the compound’s action, efficacy, and stability can be influenced by factors such as the presence of other chemicals (like H2O2), solvent type, and environmental conditions (like temperature and humidity).

Preparation Methods

Synthetic Routes and Reaction Conditions

5,10,15,20-Tetraphenyl-21H,23H-porphine cobalt(II) is typically synthesized through the reaction of tetraphenylporphyrin with cobalt acetate. The reaction is carried out in an organic solvent such as dichloromethane or chloroform under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods

On an industrial scale, the synthesis of cobalt(II) meso-tetraphenylporphine involves the use of large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes the use of high-purity starting materials and solvents, and the product is often purified using column chromatography .

Chemical Reactions Analysis

Types of Reactions

5,10,15,20-Tetraphenyl-21H,23H-porphine cobalt(II) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,10,15,20-Tetraphenyl-21H,23H-porphine cobalt(II) has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Iron(II) meso-tetraphenylporphine
  • Nickel(II) meso-tetraphenylporphine
  • Copper(II) meso-tetraphenylporphine

Uniqueness

5,10,15,20-Tetraphenyl-21H,23H-porphine cobalt(II) is unique due to its specific redox properties and its ability to form stable complexes with a variety of ligands. This makes it particularly useful in catalytic applications and in the study of electron transfer processes .

Properties

CAS No.

14172-90-8

Molecular Formula

C44H30CoN4+2

Molecular Weight

673.7 g/mol

IUPAC Name

cobalt(2+);5,10,15,20-tetraphenyl-21,23-dihydroporphyrin

InChI

InChI=1S/C44H30N4.Co/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;/h1-28,45,48H;/q;+2

InChI Key

OEWIYYALAUABQQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.[Co+2]

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)N3.[Co+2]

Pictograms

Health Hazard

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Cobalt(II) meso-tetraphenylporphine interact with nitrobenzene and chlorobenzene, and what are the downstream effects that enable their detection?

A1: While the paper doesn't delve into the specific interaction mechanism between Co-TPP and the target molecules, it highlights that the incorporation of Co-TPP onto carbon nanotubes significantly enhances the sensitivity and selectivity towards nitrobenzene and chlorobenzene vapors []. This suggests that Co-TPP likely interacts with these analytes through a combination of weak interactions, such as π-π stacking and van der Waals forces. These interactions could lead to changes in the electrical properties of the carbon nanotube composite material, which can then be measured and correlated to the presence and concentration of the target analytes. Further research is needed to elucidate the exact nature of these interactions and the specific sensing mechanism.

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